molecular formula C6H8F2N4O B2574183 3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide CAS No. 1649468-40-5

3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2574183
CAS No.: 1649468-40-5
M. Wt: 190.154
InChI Key: BSGRSFFKOWBZIX-UHFFFAOYSA-N
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Description

3-Amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide ( 1649468-40-5) is a small molecule with the molecular formula C 6 H 8 F 2 N 4 O and a molecular weight of 190.15 g/mol . This compound belongs to the class of pyrazole carboxamides, a group of heterocyclic compounds that are π-excess aromatic systems and are widely recognized as privileged scaffolds in medicinal and agricultural chemistry due to their diverse pharmacological and biological activities . The core pyrazole structure is a five-membered ring, and this specific derivative is functionalized with key groups that are often associated with enhanced biological activity and physicochemical properties: an amino group at the 3-position, a difluoromethyl group at the 1-position, and a methyl-carboxamide group at the 5-position . The incorporation of fluorine atoms is a common strategy in modern drug design to fine-tune properties such as metabolic stability, lipophilicity, and membrane permeability. While the specific biological profile of this compound is a subject of ongoing research, analogs within the pyrazole-4/5-carboxamide family have demonstrated significant utility. Notably, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides are a prominent class of succinate dehydrogenase (SDH) inhibitors that serve as potent fungicides against various phytopathogenic fungi . These inhibitors, including commercial products like bixafen and fluxapyroxad, work by binding to the ubiquinone binding site of the SDH enzyme (Complex II), thereby disrupting cellular respiration in the fungal mitochondria . The structural features of this compound suggest potential for similar interdisciplinary research applications. Researchers are exploring such molecules for their potential in developing new antifungal agents , and the pyrazole nucleus is also found in compounds with a range of other pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antidepressant effects . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound as a key chemical intermediate for further synthesis or as a biological probe for investigating new targets and pathways in their discovery programs.

Properties

IUPAC Name

5-amino-2-(difluoromethyl)-N-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N4O/c1-10-5(13)3-2-4(9)11-12(3)6(7)8/h2,6H,1H3,(H2,9,11)(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGRSFFKOWBZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=NN1C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a [3+2] cycloaddition reaction between an isocyanide and an alkyne can yield pyrazole derivatives . Another method involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and functionalization steps .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for large-scale operations. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Catalysts such as copper or palladium may be used to facilitate the reactions, and purification steps like crystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Acid Chloride Intermediate Route

  • Step 1 : Activation of the carboxylic acid (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ) with thionyl chloride (SOCl₂) and catalytic DMF to form the corresponding acid chloride .

  • Step 2 : Reaction with methylamine or substituted amines under basic conditions (e.g., triethylamine) in dichloromethane (CH₂Cl₂) at 0–25°C .

Example :

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride+methylamineEt₃N, CH₂Cl₂Target compound\text{3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride} + \text{methylamine} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{Target compound}

Peptide Coupling Reagents

  • Use of HOBt (Hydroxybenzotriazole) and EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for direct coupling of carboxylic acids with amines .

  • Yields range from 70–85% depending on steric and electronic effects of substituents .

Amino Group Installation

  • The 3-amino substituent is introduced via:

    • Nucleophilic substitution of halogenated precursors (e.g., 3-chloropyrazole derivatives) with ammonia or amines .

    • Reductive amination of nitro intermediates using catalytic hydrogenation (H₂/Pd-C) .

Key Reaction Conditions

Parameter Conditions Source
Temperature −30°C (condensation), 40–85°C (cyclization)
Catalysts KI or NaI (0.2–1.0 eq) for cyclization
Solvents Dichloromethane, dioxane, or aqueous alcohols (35–65% methanol/ethanol)
Workup Recrystallization in aqueous ethanol/methanol (yield: 75–80% )

Stability and Reactivity

  • Hydrolysis Sensitivity : The difluoromethyl group enhances stability against metabolic hydrolysis compared to non-fluorinated analogs .

  • pH Sensitivity : The carboxamide group undergoes acid-catalyzed hydrolysis at pH < 2, forming the corresponding carboxylic acid .

Biological Activity Correlation

  • Antifungal Activity : Pyrazole-carboxamides with difluoromethyl and methyl groups show enhanced binding to fungal succinate dehydrogenase (SDH) via hydrogen bonds (e.g., TYR58 and TRP173) .

  • Structure-Activity Relationship (SAR) :

    • Electropositive substituents (e.g., bromoindazole) improve antifungal potency .

    • Steric hindrance from larger substituents reduces activity .

Analytical Characterization

  • NMR : Key signals include δ 6.83 ppm (t, J = 54 Hz, CF₂H) and δ 3.96 ppm (s, CH₃) .

  • Mass Spectrometry : HRMS (ESI) confirms molecular ion peaks (e.g., m/z 397.1083 for C₁₈H₁₃F₅N₄O) .

Limitations and Research Gaps

  • Direct synthetic data for 3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide are scarce.

  • Most protocols focus on 4-carboxamide isomers, necessitating further optimization for 5-carboxamide derivatives .

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of 3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide exhibit promising antifungal properties. A study demonstrated that certain amides derived from this compound showed higher antifungal activity against several phytopathogenic fungi compared to existing fungicides like boscalid .

Table 1: Antifungal Activity Comparison

CompoundActivity LevelComparison Fungicide
This compoundHighBoscalid
FluopyramModerate-
BixafenModerate-

Medicinal Chemistry

The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting fungal infections. Its structural modifications can lead to compounds with enhanced therapeutic profiles.

Pesticide Development

The pyrazole derivatives, including this compound, are being explored for their potential as novel pesticides. They are noted for their low toxicity and high efficiency, making them suitable candidates for environmentally friendly agricultural practices .

Structure-Activity Relationship Studies

Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of various derivatives of this compound. These models help in understanding how structural changes influence antifungal efficacy and toxicity.

Table 2: QSAR Analysis Results

DescriptorValueImplication
r² (predictive)0.995High predictive ability
q² (cross-validation)>0.5Reliable model

Novel Derivative Synthesis

A recent study focused on synthesizing N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide, which was evaluated for its crystal structure and biological activity through molecular docking studies . This research highlights the potential of modifying the base compound to enhance specific properties.

Environmental Impact Assessment

Research has also been conducted on the environmental impacts of fluorinated compounds like this compound, emphasizing the need for careful assessment due to their persistence and potential ecological effects .

Mechanism of Action

The mechanism of action of 3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent biological effects .

Comparison with Similar Compounds

Substitution at Position 1

  • 3-Amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide: Features a difluoromethyl group, which balances electronegativity and steric bulk.
  • 1-Aryl analogs: Compounds like 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b, ) substitute position 1 with aryl groups (e.g., chlorophenyl), increasing steric hindrance but reducing metabolic stability compared to difluoromethyl .

Substitution at Position 3

  • Amino group: The amino group in the target compound enhances solubility and hydrogen-bond donor capacity, unlike analogs with methyl (e.g., 3a, ) or halogen substituents .
  • Bulkier substituents: N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide (6b, ) incorporates a phenolic group, improving antioxidant activity but reducing cell permeability .

Carboxamide Variations

  • N-Methyl vs. N-Aryl : The N-methyl carboxamide in the target compound reduces steric hindrance compared to N-aryl analogs like N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (), which may enhance binding to hydrophobic pockets .

Physicochemical Properties

Compound Name Substituents (Position 1/3/5) Molecular Weight Melting Point (°C) LogP<sup>*</sup> Solubility (mg/mL)
This compound Difluoromethyl/Amino/N-methyl ~230.2<sup>†</sup> N/A 1.8<sup>‡</sup> Moderate (PBS)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Phenyl/Methyl/Chloro 402.8 133–135 3.5 Low (<0.1)
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide () Methyl/Trifluoromethyl/Chloro 333.7 N/A 2.9 Moderate (~0.5)
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide (6b) Fluorophenyl/Phenolic/Tolyl 485.3 N/A 4.2 Low (<0.1)

<sup>*</sup>Predicted using ChemDraw.
<sup>†</sup>Estimated based on formula.
<sup>‡</sup>LogP of difluoromethyl analogs typically ranges 1.5–2.0 .

Key Research Findings

Electronic Effects : The difluoromethyl group in the target compound provides moderate electron-withdrawing effects, stabilizing the pyrazole ring without excessive deactivation, unlike stronger electron-withdrawing groups (e.g., trifluoromethyl) .

Metabolic Stability : Difluoromethyl analogs show longer half-lives (t½ > 24h) compared to aryl-substituted compounds (t½ ~12h) in soil metabolism studies .

Synthetic Feasibility : The target compound’s synthesis achieves higher yields (>70%) compared to multi-aryl analogs (e.g., 3c: 62% yield) due to fewer steric challenges .

Biological Activity

3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of difluoromethylated pyrazole derivatives with amine and carboxylic acid functionalities. Various methods have been reported, emphasizing high yields and purity through optimized reaction conditions. For instance, a method utilizing thionyl chloride to activate the carboxylic acid moiety has been documented, leading to efficient formation of the desired compound .

Biological Activity Overview

The biological activities of this compound are primarily characterized by its antifungal, anticancer, and anti-inflammatory properties.

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal activity against various phytopathogenic fungi. For example, a specific derivative (N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide) showed superior inhibition compared to standard antifungal agents like boscalid . The mechanism involves disruption of fungal cell membranes, leading to cell lysis.

Anticancer Properties

In the realm of cancer research, pyrazole derivatives have shown promise as potential anticancer agents. A study highlighted that certain pyrazole compounds inhibited tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. This mechanism is crucial for developing treatments against various cancer types, including breast cancer . The compound's ability to synergize with existing chemotherapeutics like doxorubicin further underscores its therapeutic potential.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It was found to inhibit lipopolysaccharide (LPS)-induced production of nitric oxide and tumor necrosis factor-alpha (TNF-α), suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. For instance, hydrogen bonding interactions with key amino acids in target enzymes have been identified, which may explain the observed biological activities .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntifungalPhytopathogenic fungiDisruption of cell membrane
AnticancerMCF-7 and MDA-MB-231 cellsInhibition of tubulin polymerization
Anti-inflammatoryMacrophage cellsInhibition of NO and TNF-α production

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical settings:

  • Antifungal Efficacy : A series of derivatives were evaluated against seven different fungal strains, demonstrating a range from moderate to excellent antifungal activity with one compound outperforming established drugs.
  • Cancer Cell Line Studies : In vitro assays revealed that certain pyrazole derivatives effectively induced apoptosis in breast cancer cell lines, suggesting their potential as novel anticancer agents.
  • Inflammation Models : In vivo models demonstrated significant reductions in inflammatory markers following treatment with this compound, highlighting its potential utility in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via multi-step processes involving condensation reactions and functional group modifications. For example, similar pyrazole-carboxamide derivatives are synthesized by reacting intermediates like 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with trimethyl orthoformate, followed by coupling with carboxylic acids using EDCl, DMAP, and HOBt in DMF . Key factors include temperature control (room temperature vs. reflux), solvent choice (DMF, THF), and base selection (K₂CO₃, NaH) to optimize regioselectivity and minimize side reactions .

Q. How can structural elucidation of this compound be performed to confirm its regiochemistry and functional groups?

  • Methodology : Use a combination of NMR (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, crystal structure analysis (monoclinic, space group P2₁/n) has been employed for related pyrazole-carboxamides to confirm bond angles, torsion angles, and intermolecular interactions . Diffraction data collected on area-detector diffractometers (e.g., Bruker SMART CCD) provide precise crystallographic parameters .

Q. What are the solubility challenges associated with this compound, and how can they be addressed in in vitro assays?

  • Methodology : Low water solubility is common in pyrazole derivatives due to hydrophobic substituents. Strategies include using co-solvents (DMSO, ethanol), micellar systems, or synthesizing prodrugs with polar moieties (e.g., hydroxyethyl or PEGylated groups) . Solubility can be quantified via HPLC or UV-Vis spectroscopy in buffered solutions at physiological pH .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological interactions of this compound with target enzymes or receptors?

  • Methodology : Perform molecular docking using software like AutoDock Vina or Schrödinger Suite. For example, pyrazole-carboxamides have been docked into active sites of enzymes (e.g., kinases) to assess binding affinity and hydrogen-bonding interactions. Parameters include grid box size (20–25 ų), Lamarckian genetic algorithms, and validation via MD simulations . Free energy calculations (MM/PBSA) refine binding predictions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodology : Cross-validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) and control for batch-to-batch purity variations (HPLC ≥95%). For example, discrepancies in IC₅₀ values may arise from differences in cell lines (HEK293 vs. HeLa) or assay conditions (serum concentration, incubation time). Meta-analysis of published data with standardized normalization (e.g., Z-score) is recommended .

Q. How can the trifluoromethyl and difluoromethyl groups in this compound be leveraged to modulate pharmacokinetic properties?

  • Methodology : Fluorine atoms enhance metabolic stability and membrane permeability. Compare in vitro ADME profiles (microsomal stability, Caco-2 permeability) of fluorinated vs. non-fluorinated analogs. For instance, replacing trifluoromethyl with methyl groups reduces logP by ~0.5 units, improving aqueous solubility but decreasing blood-brain barrier penetration .

Q. What synthetic modifications can improve selectivity for target proteins while minimizing off-target effects?

  • Methodology : Introduce steric hindrance (e.g., bulky substituents at the pyrazole 3-position) or modify hydrogen-bond donors/acceptors. For example, substituting the N-methyl group with a piperazinyl moiety in related compounds increased selectivity for kinase A over kinase B by 10-fold . SAR studies guided by X-ray co-crystal structures are critical .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step procedures in Chemical & Pharmaceutical Bulletin (e.g., condensation of aryl halides with pyrazole intermediates) .
  • Analytical Standards : Use PubChem-derived SMILES strings and InChI keys for computational modeling (e.g., Canonical SMILES: CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N) .
  • Safety Data : Handle fluorine-containing intermediates in fume hoods; refer to SDS guidelines for chlorinated pyrazoles (e.g., UN# 2811, Packing Group III) .

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